(S)-2-Amino-3-(3-aminophenyl)propanoic acid
Overview
Description
(S)-2-Amino-3-(3-aminophenyl)propanoic acid: is an organic compound with the molecular formula C9H12N2O2. It is a chiral amino acid derivative, featuring an amino group on the second carbon and an aminophenyl group on the third carbon of the propanoic acid chain
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from benzene derivatives. One common method involves the nitration of benzene to produce 3-nitrobenzene, followed by reduction to 3-aminobenzene
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
(S)-2-Amino-3-(3-aminophenyl)propanoic acid: undergoes various types of chemical reactions:
Oxidation: The amino group can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to form simpler derivatives or intermediates.
Substitution Reactions: The amino groups can participate in substitution reactions with various reagents, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various acids and bases are commonly used in these reactions.
Major Products Formed: Products include amine oxides, reduced derivatives, and substituted compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of amino acid metabolism and protein interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(3-aminophenyl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The amino groups can interact with enzymes and receptors, influencing biological processes.
Pathways Involved: These interactions can affect metabolic pathways, signaling cascades, and cellular functions.
Comparison with Similar Compounds
(S)-2-Amino-3-(3-aminophenyl)propanoic acid: is unique due to its specific structural features. Similar compounds include:
3-Aminophenylacetic acid: This compound lacks the amino group on the second carbon.
2-Amino-3-(4-aminophenyl)propanoic acid: This compound has the amino group on the fourth carbon instead of the third.
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Properties
IUPAC Name |
(2S)-2-amino-3-(3-aminophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYNVBJVVOUGB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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